molecular formula C25H20N4O3S B4134547 N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea

N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea

Cat. No. B4134547
M. Wt: 456.5 g/mol
InChI Key: ZPYLNSLMQCXEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea, also known as DMXAA, is a compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since undergone numerous studies to determine its mechanism of action and potential therapeutic applications.

Mechanism of Action

N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea works by activating the immune system to attack cancer cells. Specifically, N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea activates a protein called STING (stimulator of interferon genes), which leads to the production of cytokines and chemokines that attract immune cells to the site of the tumor. This immune response leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs. N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea is its ability to enhance the effectiveness of chemotherapy and radiation therapy. In addition, N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has been shown to have minimal toxicity in animal models. However, N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has a short half-life and is rapidly metabolized, which can limit its effectiveness in some cases.

Future Directions

There are a number of potential future directions for research on N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea. One area of focus is the development of new formulations of N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea that can increase its half-life and improve its effectiveness. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea treatment. Finally, there is ongoing research into the use of N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea in combination with other cancer therapies, such as immunotherapy and targeted therapy.

Scientific Research Applications

N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

properties

IUPAC Name

3-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-1-(4-methoxyphenyl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-29(17-8-10-18(30-2)11-9-17)25(33)26-16-7-12-19-20(15-16)28-24(22-6-4-14-32-22)23(27-19)21-5-3-13-31-21/h3-15H,1-2H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLNSLMQCXEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
Reactant of Route 2
Reactant of Route 2
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
Reactant of Route 3
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
Reactant of Route 4
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
Reactant of Route 5
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
Reactant of Route 6
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.